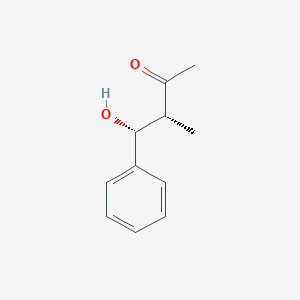![molecular formula C24H20N2O4 B14258199 N,N'-[1,4-Phenylenebis(carbonyl-4,1-phenylene)]diacetamide CAS No. 486420-64-8](/img/structure/B14258199.png)
N,N'-[1,4-Phenylenebis(carbonyl-4,1-phenylene)]diacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[1,4-Phenylenebis(carbonyl-4,1-phenylene)]diacetamide typically involves the reaction of p-phenylenediamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
C6H4(NH2)2+2CH3CO2O→C6H4(NHCOCH3)2+2CH3COOH
Industrial Production Methods
In industrial settings, the production of N,N’-[1,4-Phenylenebis(carbonyl-4,1-phenylene)]diacetamide involves large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-[1,4-Phenylenebis(carbonyl-4,1-phenylene)]diacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can convert the compound back to its amine form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of p-phenylenediamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N,N’-[1,4-Phenylenebis(carbonyl-4,1-phenylene)]diacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of organic pigments and dyes.
Biology: Investigated for its potential use in biochemical assays and as a reagent in protein modification.
Medicine: Explored for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of high-performance materials and polymers.
Wirkmechanismus
The mechanism of action of N,N’-[1,4-Phenylenebis(carbonyl-4,1-phenylene)]diacetamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and interact with various enzymes and proteins, leading to changes in their activity. The pathways involved include the modulation of oxidative stress and the inhibition of specific enzymatic reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-[1,4-Phenylenebis(carbonyl-2,1-hydrazinediylcarbonyl-4,1-phenylene)]dicyclopropanecarboxamide: Similar structure but with additional hydrazine and cyclopropane groups.
N,N’-1,4-Phenylenebis(1,1-diphenylmethanimine): Contains diphenylmethanimine groups instead of acetamide.
N,N’-[1,4-Phenylenebis(carbonyl-4,1-phenylene)]diacetamide: Similar structure but with different functional groups.
Uniqueness
N,N’-[1,4-Phenylenebis(carbonyl-4,1-phenylene)]diacetamide is unique due to its specific acetamide groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of organic pigments and dyes, as well as in various scientific research applications .
Eigenschaften
CAS-Nummer |
486420-64-8 |
|---|---|
Molekularformel |
C24H20N2O4 |
Molekulargewicht |
400.4 g/mol |
IUPAC-Name |
N-[4-[4-(4-acetamidobenzoyl)benzoyl]phenyl]acetamide |
InChI |
InChI=1S/C24H20N2O4/c1-15(27)25-21-11-7-19(8-12-21)23(29)17-3-5-18(6-4-17)24(30)20-9-13-22(14-10-20)26-16(2)28/h3-14H,1-2H3,(H,25,27)(H,26,28) |
InChI-Schlüssel |
IDMZGVWJCSTAKT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


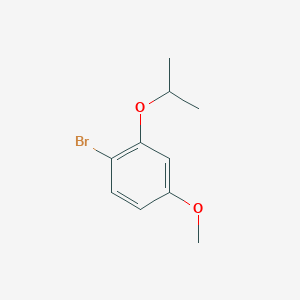
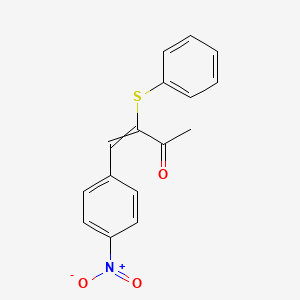
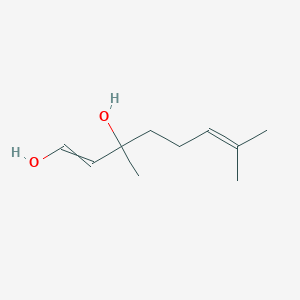
![N-[1,1'-Bi(cyclohexylidene)]-4-ylidenehydroxylamine](/img/structure/B14258164.png)
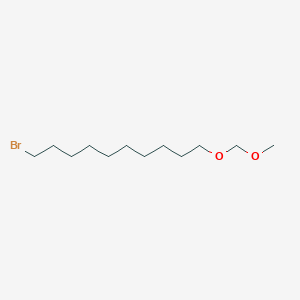
![(3S,4R)-4-methyl-1-[(1S)-1-phenylethyl]piperidin-3-ol](/img/structure/B14258168.png)
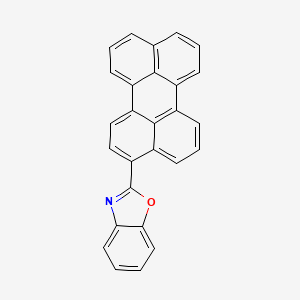
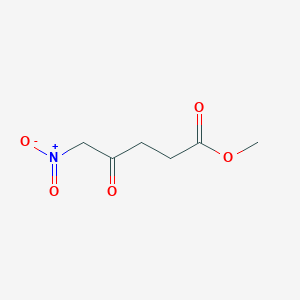
![6-(Methoxymethoxy)-2-[4-(methoxymethoxy)phenyl]-1H-indole](/img/structure/B14258182.png)
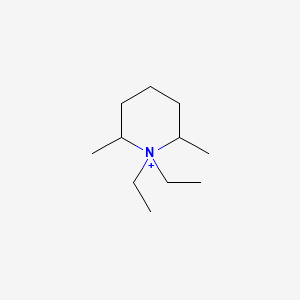
![4-Methylidene-2-{4-[(4-methylphenyl)sulfanyl]phenyl}-2-phenyl-1,3-dioxolane](/img/structure/B14258188.png)
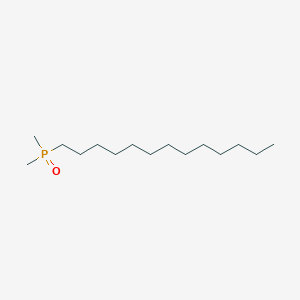
![4-{4-(4-Fluorophenyl)-2-[4-(methanesulfonyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine](/img/structure/B14258194.png)
